Epidermal Growth Factor Receptor Peptide (985-996)
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Overview
Description
Epidermal Growth Factor Receptor Peptide (985-996) is a segment of the epidermal growth factor receptor, a protein that exists on the cell surface and is activated by the binding of specific ligands such as epidermal growth factor and transforming growth factor α. This activation stimulates the receptor’s intrinsic protein-tyrosine kinase activity, leading to autophosphorylation and subsequent activation of several downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Epidermal Growth Factor Receptor Peptide (985-996) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling agents in SPPS.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified sequences.
Scientific Research Applications
Epidermal Growth Factor Receptor Peptide (985-996) has a wide range of applications in scientific research:
Chemistry: Used in studies involving peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor activation.
Medicine: Explored as a potential therapeutic target in cancer treatment due to its involvement in cell proliferation and migration.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The peptide exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation of its intrinsic protein-tyrosine kinase activity. This activation results in autophosphorylation of tyrosine residues on the receptor’s C-terminal domain, which then recruits and activates downstream signaling proteins. These proteins initiate several signal transduction cascades, including the MAPK, Akt, and JNK pathways, ultimately leading to DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Epidermal Growth Factor Receptor Peptide (963-982): Another segment of the epidermal growth factor receptor with different biological activities.
Transforming Growth Factor α Peptide: A ligand for the epidermal growth factor receptor with distinct signaling properties.
Uniqueness: Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific sequence and role in receptor activation and downstream signaling. Its ability to modulate cell proliferation and migration makes it a valuable tool in cancer research and therapeutic development .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCIQWQBUPWRLJ-XJSWDNOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N13O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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